2,4-Difluoropyridin-3-amine
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Overview
Description
2,4-Difluoropyridin-3-amine is a fluorinated heterocyclic compound with the molecular formula C5H4F2N2. It is a derivative of pyridine, where two hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoropyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,4-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoropyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines and thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Scientific Research Applications
2,4-Difluoropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including inhibitors of enzymes like isocitrate dehydrogenase (IDH) and chemokine receptor type 4 (CXCR4) antagonists.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of isocitrate dehydrogenase (IDH), it binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular metabolism . The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2,4-Diaminopyrimidine
Uniqueness
2,4-Difluoropyridin-3-amine is unique due to the presence of two fluorine atoms at specific positions on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized functions .
Properties
Molecular Formula |
C5H4F2N2 |
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Molecular Weight |
130.1 g/mol |
IUPAC Name |
2,4-difluoropyridin-3-amine |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |
InChI Key |
IHLVIYMPPQXOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)N)F |
Pictograms |
Irritant |
Origin of Product |
United States |
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